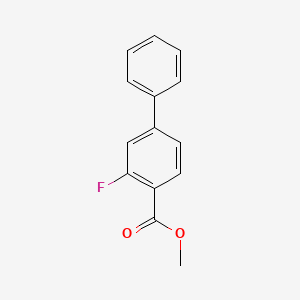

Methyl 2-fluoro-4-phenylbenzoate

Description

Methyl 2-fluoro-4-phenylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho-position and a phenyl group at the para-position.

Properties

IUPAC Name |

methyl 2-fluoro-4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQRIRYZDZRVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-phenylbenzoate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.

Another method involves the esterification of 2-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates . This method minimizes the risk of side reactions and improves the overall safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-phenylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-fluoro-4-phenylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-fluoro-4-phenylbenzyl alcohol, using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide.

Major Products

Oxidation: 2-fluoro-4-phenylbenzoic acid.

Reduction: 2-fluoro-4-phenylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-fluoro-4-phenylbenzoate serves as a building block in organic synthesis. It is frequently utilized as an intermediate in the preparation of complex organic molecules. The compound can undergo various chemical reactions, including:

- Oxidation : Converts to 2-fluoro-4-phenylbenzoic acid using oxidizing agents like potassium permanganate.

- Reduction : The ester group can be reduced to yield 2-fluoro-4-phenylbenzyl alcohol with lithium aluminum hydride.

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, expanding its utility in synthetic chemistry.

Biological Research

The compound is being explored for its biological activities , particularly its potential antimicrobial and anticancer properties. Preliminary studies indicate:

- Antimicrobial Activity : Exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

- Anticancer Properties : Demonstrated cytotoxic effects in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The presence of the fluorine atom appears to enhance its potency against these cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role as a pharmaceutical intermediate . Its ability to interact with specific molecular targets suggests potential applications in drug development aimed at treating various diseases by modulating critical biological pathways .

Industrial Applications

The compound is also relevant in industrial settings where it is used in the production of specialty chemicals, agrochemicals, and fragrances. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties:

Notes:

- Lipophilicity: The fluorine atom in this compound enhances lipophilicity compared to hydroxyl or methoxy analogs (e.g., Methyl 2-hydroxy-4-hydroxybenzoate), favoring membrane permeability in bioactive compounds .

Biological Activity

Methyl 2-fluoro-4-phenylbenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and potential applications in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may modulate biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and enzyme activity.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, potentially leading to its anticancer and antimicrobial effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

- Anticancer Properties : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship suggests that the presence of the fluoro group enhances its potency against these cell lines .

Antimicrobial Effects

A study evaluating the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MCF-7 | 10.0 |

The lower IC50 values indicate a higher potency for this compound in inhibiting cell growth, particularly in MCF-7 cells .

Case Studies

- Case Study on Anticancer Effects : A recent investigation into novel benzophenone analogs, which include derivatives of this compound, demonstrated enhanced anti-proliferative effects compared to structurally similar compounds lacking fluorine substitutions. The study emphasized that fluorination significantly boosts anticancer activity through improved binding affinity to target proteins involved in tumor growth regulation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of various benzoate derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.